Enhanced Lipophilicity Drives Differential Membrane Partitioning and Bioavailability
The calculated logP value of 1-(3-Isopropyl-4-methoxyphenyl)ethanone (3.08) is significantly higher than that of the unsubstituted analog 1-(4-methoxyphenyl)ethanone (1.79) and slightly higher than the analog lacking the methoxy group, 1-(3-isopropylphenyl)ethanone (3.00) [1]. This demonstrates that both the isopropyl and methoxy groups contribute to increased lipophilicity, with the combination yielding a value intermediate between the two singly-substituted analogs. This specific logP value is critical for applications requiring a defined degree of membrane permeability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.08 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)ethanone: 1.79; 1-(3-isopropylphenyl)ethanone: 3.00 |
| Quantified Difference | +1.29 logP units vs. 4-methoxy analog; +0.08 logP units vs. 3-isopropyl analog |
| Conditions | Calculated logP (ALogP or XlogP) |
Why This Matters
This specific logP value dictates the compound's behavior in lipid bilayers, protein binding, and cellular uptake, making it irreplaceable by analogs with different lipophilicity profiles.
- [1] ChemSrc. 1-(3-异丙基苯基)乙酮. CAS 40428-87-3. LogP = 3.00. URL: https://m.chemsrc.com/en/cas/40428-87-3 View Source
